N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a pyridine derivative and a thioamide. This is followed by the construction of the hexahydrocyclohepta[c]pyrazole ring system via a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrazolo[3,4-b]pyridines: Used in medicinal chemistry for their diverse biological activities.
Thiazole derivatives: Widely studied for their broad range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Uniqueness
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide stands out due to its unique combination of structural features, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C17H17N5OS |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17N5OS/c23-16(15-11-6-2-1-3-7-12(11)21-22-15)20-17-19-14(10-24-17)13-8-4-5-9-18-13/h4-5,8-10H,1-3,6-7H2,(H,21,22)(H,19,20,23) |
InChI Key |
DGWPJHDZTDNODA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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